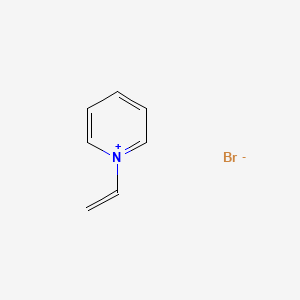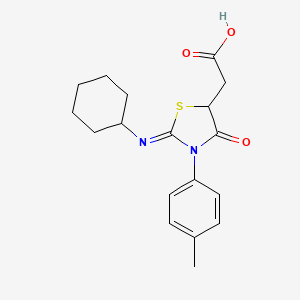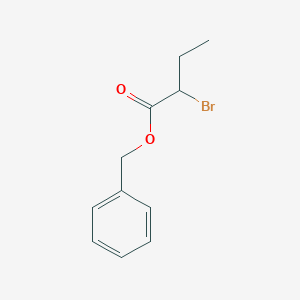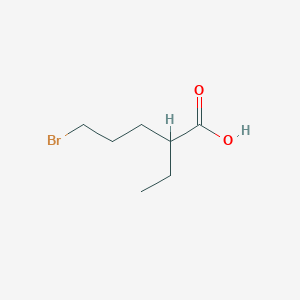![molecular formula C11H12O B14670908 Benzene, [1-(2-propenyloxy)ethenyl]- CAS No. 40815-73-4](/img/structure/B14670908.png)
Benzene, [1-(2-propenyloxy)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [1-(2-propenyloxy)ethenyl]- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a [1-(2-propenyloxy)ethenyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [1-(2-propenyloxy)ethenyl]- typically involves the reaction of benzene with [1-(2-propenyloxy)ethenyl] halides under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of Benzene, [1-(2-propenyloxy)ethenyl]- may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Benzene, [1-(2-propenyloxy)ethenyl]- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
Benzene, [1-(2-propenyloxy)ethenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials.
Mechanism of Action
The mechanism of action of Benzene, [1-(2-propenyloxy)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex intermediate, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
Benzene, (2-propenyloxy)-: Similar structure but lacks the [1-(2-propenyloxy)ethenyl] group.
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Contains methoxy groups and a propenyl group, differing in substitution pattern.
Uniqueness
Benzene, [1-(2-propenyloxy)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
40815-73-4 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-prop-2-enoxyethenylbenzene |
InChI |
InChI=1S/C11H12O/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8H,1-2,9H2 |
InChI Key |
MZONMYOSAYHGAC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Oxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14670836.png)

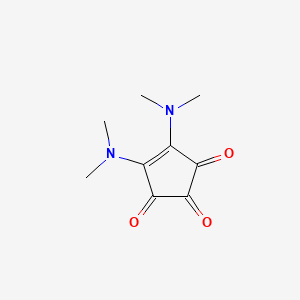

![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
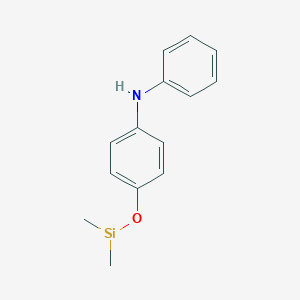
![N,N,2-Trimethyl-5-[(E)-(morpholin-4-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14670869.png)
